5-[(2-methylbenzyl)sulfanyl]-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1H-1,2,4-triazole
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Overview
Description
3-NITROBENZALDEHYDE 1-{5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is a complex organic compound that combines the structural features of 3-nitrobenzaldehyde and a triazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITROBENZALDEHYDE 1-{5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps:
Nitration of Benzaldehyde: The initial step involves the nitration of benzaldehyde to produce 3-nitrobenzaldehyde.
Formation of Triazole Derivative: The next step involves the synthesis of the triazole derivative. This is typically achieved by reacting an appropriate hydrazine derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Coupling Reaction: Finally, the 3-nitrobenzaldehyde is coupled with the triazole derivative under appropriate conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-NITROBENZALDEHYDE 1-{5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products
Reduction: 3-aminobenzaldehyde derivatives.
Oxidation: 3-nitrobenzoic acid derivatives.
Substitution: Halogenated or further nitrated derivatives.
Scientific Research Applications
3-NITROBENZALDEHYDE 1-{5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 3-NITROBENZALDEHYDE 1-{5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-NITROBENZALDEHYDE 1-{5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is unique due to the presence of both a nitrobenzaldehyde moiety and a triazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for the development of new chemical entities.
Properties
Molecular Formula |
C17H16N6O2S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C17H16N6O2S/c1-12-5-2-3-7-14(12)11-26-17-19-16(21-22-17)20-18-10-13-6-4-8-15(9-13)23(24)25/h2-10H,11H2,1H3,(H2,19,20,21,22)/b18-10+ |
InChI Key |
UNBCBNHTOCSQQZ-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CSC2=NNC(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NNC(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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